molecular formula C15H21ClN4O4 B5381016 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine

4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine

Cat. No. B5381016
M. Wt: 356.80 g/mol
InChI Key: MNWGOCSVCBFDTP-UHFFFAOYSA-N
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Description

4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of piperazine compounds that act as agonists at the sigma-1 receptor. This receptor is known to play a crucial role in various physiological and pathological processes, including neuroprotection, neuroplasticity, and pain modulation.

Mechanism of Action

4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine acts as an agonist at the sigma-1 receptor, which is a ligand-gated ion channel that is widely distributed in the brain and other tissues. The sigma-1 receptor is known to modulate various cellular functions, including calcium signaling, ion channel activity, and protein folding. The activation of the sigma-1 receptor by 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine leads to the modulation of various downstream signaling pathways, including the ERK/MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are known to play crucial roles in various physiological and pathological processes, including neuroprotection, neuroplasticity, and pain modulation.
Biochemical and Physiological Effects:
4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and protein folding. 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has also been shown to enhance neuroplasticity and improve cognitive function in animal models of learning and memory. In addition, 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has several advantages for lab experiments, including its high purity and potency, its well-characterized mechanism of action, and its ability to modulate various downstream signaling pathways. However, 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine. One area of interest is the development of more potent and selective sigma-1 receptor agonists that can be used for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine in other areas, such as cancer and inflammation. Finally, the development of new methods for the synthesis and purification of 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine can be synthesized by reacting 3-(3-chloro-5-isoxazolyl)propionic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine and a carbonylating agent such as phosgene to yield 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine. The synthesis of 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been optimized to achieve high yields and purity.

Scientific Research Applications

4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The sigma-1 receptor, which is the target of 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine, is known to play a crucial role in various physiological and pathological processes, including neuroprotection, neuroplasticity, and pain modulation. 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has also been shown to enhance neuroplasticity and improve cognitive function in animal models of learning and memory. In addition, 4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine has been shown to have analgesic effects in animal models of pain.

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-1-[2-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O4/c16-13-9-11(24-18-13)1-2-14(21)20-4-3-17-10-12(20)15(22)19-5-7-23-8-6-19/h9,12,17H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGOCSVCBFDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)N2CCOCC2)C(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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